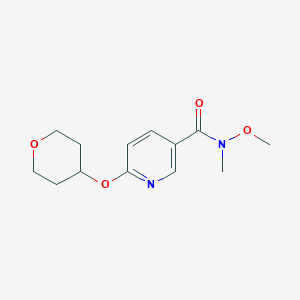

![molecular formula C8H7NO2 B2434313 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one CAS No. 1256825-19-0](/img/structure/B2434313.png)

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is a heterocyclic compound that features a fused pyrano and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de la 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one :

Développement pharmaceutique

La this compound est étudiée pour son potentiel dans le développement pharmaceutique en raison de sa structure chimique unique. Les chercheurs étudient son utilisation comme échafaudage pour la synthèse de nouveaux médicaments, en particulier dans le développement d’agents anti-inflammatoires et anticancéreux. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat prometteur pour la découverte de médicaments .

Agents neuroprotecteurs

Des études ont montré que les dérivés de la this compound présentent des propriétés neuroprotectrices. Ces composés sont étudiés pour leur potentiel à protéger les neurones des dommages causés par le stress oxydatif et les maladies neurodégénératives telles qu’Alzheimer et Parkinson . Les effets neuroprotecteurs sont attribués à leur activité antioxydante et à leur capacité à moduler les voies neuro-inflammatoires.

Activité antimicrobienne

Le composé a démontré une activité antimicrobienne significative contre une gamme de pathogènes bactériens et fongiques. Les chercheurs explorent son potentiel en tant que nouvelle classe d’agents antimicrobiens pour lutter contre les souches résistantes aux antibiotiques . Le mécanisme d’action implique la perturbation de la membrane cellulaire microbienne et l’inhibition des enzymes essentielles nécessaires à la survie microbienne.

Inhibition enzymatique

La this compound et ses dérivés sont étudiés pour leur capacité à inhiber diverses enzymes. Cela inclut les enzymes impliquées dans les voies métaboliques et les processus pathologiques, telles que les protéases et les kinases . Les inhibiteurs enzymatiques basés sur ce composé pourraient conduire au développement de nouveaux traitements pour des maladies comme le cancer, le diabète et les troubles cardiovasculaires.

Synthèse chimique

Le composé est également précieux dans le domaine de la synthèse chimique. Il sert d’intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique permet la formation de diverses liaisons chimiques, ce qui en fait un bloc de construction polyvalent en chimie organique synthétique . Les chercheurs l’utilisent pour développer de nouvelles voies de synthèse et des méthodologies pour créer de nouveaux composés.

Science des matériaux

En science des matériaux, la this compound est étudiée pour son utilisation potentielle dans le développement de nouveaux matériaux. Ses propriétés la rendent adaptée à la création de polymères et d’autres matériaux ayant des caractéristiques spécifiques, telles qu’une résistance, une flexibilité ou une conductivité accrues . Ces matériaux pourraient avoir des applications dans l’électronique, les revêtements et d’autres technologies de pointe.

Chimie agricole

Le composé est également étudié pour ses applications en chimie agricole. Les chercheurs étudient son potentiel en tant que pesticide ou herbicide en raison de sa capacité à inhiber la croissance de certains ravageurs et mauvaises herbes . Son efficacité et son impact environnemental sont des domaines d’investigation clés, dans le but de développer des produits chimiques agricoles plus sûrs et plus efficaces.

Sondes biologiques

Enfin, la this compound est utilisée comme sonde biologique dans la recherche. Sa capacité à se lier à des cibles biologiques spécifiques la rend utile pour étudier divers processus et voies biologiques . Les chercheurs l’utilisent pour étudier les mécanismes d’action de différentes protéines et enzymes, fournissant des informations qui pourraient conduire à de nouvelles stratégies thérapeutiques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one typically involves cyclization reactions. One common method is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions, such as the presence of a catalyst like Yb(OTf)3 in 1,2-DCE at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process

Propriétés

IUPAC Name |

8H-pyrano[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-11-4-7-6(8)2-1-3-9-7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSESATQHIQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-19-0 |

Source

|

| Record name | 5H,6H,8H-pyrano[3,4-b]pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434235.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2434242.png)

![(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2434247.png)

![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)